9,10-Dihydro-9,10-[1,2]benzenoacridine
Description
9,10-Dihydro-9,10-[1,2]benzenoacridine (CAS: Not explicitly listed in evidence) is a heterocyclic compound structurally derived from acridine, featuring a benzene ring fused across the 9,10-positions of the acridine core. The compound likely exhibits a rigid, planar geometry due to the fused benzene bridge, which may influence its electronic properties and host-guest chemistry. Potential applications span pharmaceuticals, materials science, and organic synthesis, though further studies are needed to confirm its specific roles.
Properties
CAS No. |
197-45-5 |
|---|---|
Molecular Formula |
C19H13N |
Molecular Weight |
255.3 g/mol |
IUPAC Name |
1-azapentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |
InChI |
InChI=1S/C19H13N/c1-4-10-16-13(7-1)19-14-8-2-5-11-17(14)20(16)18-12-6-3-9-15(18)19/h1-12,19H |
InChI Key |
PBSKWXRNZXOACH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3C4=CC=CC=C4N2C5=CC=CC=C35 |
Canonical SMILES |
C1=CC=C2C(=C1)C3C4=CC=CC=C4N2C5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
9,10-Dihydro-9,10-[1,2]benzenoacridine can be synthesized through several routes, with the Diels-Alder reaction being one of the most common methods. One approach involves the reaction between acridine N-oxide and 1,4-epoxy-1,4-dihydro-naphthalene, followed by dehydration to yield benzoazatriptycene. Another method involves the treatment of acridine with potassium amide in liquid ammonia, leading to the formation of azatriptycene via a ring-closing process . Industrial production methods for azatriptycene derivatives often employ the “1,2,4-triazine” methodology, which allows for the preparation of various (het)aryl-substituted derivatives .
Chemical Reactions Analysis
9,10-Dihydro-9,10-[1,2]benzenoacridine undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide, potassium amide, and various Grignard reagents. For instance, the Diels-Alder reaction of azatriptycene with trans-dibenzoylethylene can yield dibenzodibenzoylbicyclooctadienes, which can be further converted to thiophene derivatives . The photochemical behavior of azatriptycene has also been studied, revealing the formation of indenacridine via a nitrene intermediate .
Scientific Research Applications
9,10-Dihydro-9,10-[1,2]benzenoacridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecular architectures. Its rigid structure makes it an excellent candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In biology, azatriptycene derivatives have been explored for their potential as ligands in coordination chemistry and as receptors for fullerene molecules . Additionally, azatriptycene-based compounds have shown promise in the field of supramolecular chemistry, where they can form self-assembling monolayers on gold supports .
Mechanism of Action
The mechanism of action of azatriptycene is primarily related to its unique three-dimensional structure, which allows it to interact with various molecular targets. The rigid Y-shaped conformation of azatriptycene enables it to form stable complexes with metal ions and other molecules. This property is particularly useful in coordination chemistry, where azatriptycene derivatives can act as ligands, facilitating the formation of metal-organic frameworks (MOFs) and other supramolecular assemblies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 9,10-Dihydro-9,10-[1,2]benzenoacridine with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Research Findings
Substituent Effects on Reactivity: Acridine derivatives with amino, imino, or hydrazine groups (e.g., 3b-3f in ) show enhanced reactivity for pharmaceutical applications .
This suggests that substituent bulkiness and electronic properties critically influence host-guest interactions, a principle likely applicable to benzenoacridines.
Structural Rigidity: Triptycene’s rigid benzene bridge enhances thermal stability and electronic delocalization , a feature that may extend to benzenoacridines for optoelectronic applications.
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